molecular formula C17H22ClN5OS B2391206 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215574-56-3

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2391206
CAS No.: 1215574-56-3
M. Wt: 379.91
InChI Key: SREFBHWLTWTZDA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a dimethylaminoethyl group and a 1,3-dimethylpyrazole carboxamide moiety, with a hydrochloride counterion enhancing solubility . The benzothiazole ring is a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition and receptor binding, while the pyrazole carboxamide contributes to hydrogen-bonding interactions and metabolic stability. The dimethylaminoethyl side chain may improve bioavailability by increasing water solubility through protonation under physiological conditions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS.ClH/c1-12-11-14(21(4)19-12)16(23)22(10-9-20(2)3)17-18-13-7-5-6-8-15(13)24-17;/h5-8,11H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREFBHWLTWTZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

  • Benzo[d]thiazol-2-amine (Core A)
  • 1,3-Dimethyl-1H-pyrazole-5-carboxamide (Core B)
  • 2-(Dimethylamino)ethyl linker (Core C)

The synthetic strategy involves:

  • Independent synthesis of Core A and Core B.
  • Sequential amide bond formation between Core A, Core C, and Core B.
  • Final hydrochlorination to yield the salt form.

Synthesis of Benzo[d]thiazol-2-amine (Core A)

Classical Heterocyclic Formation

Benzothiazole derivatives are typically synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. A modified approach from Bhardwaj and Kumar (2024) employs:

  • Reagents : 2-Aminothiophenol (1.0 eq), chloroacetyl chloride (1.2 eq), and anhydrous ZnCl₂ (catalyst).
  • Conditions : Reflux in toluene at 110°C for 6–8 hours.
  • Yield : 78–85% after recrystallization (ethanol/water).

Characterization :

  • Melting Point : 128–130°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.32 (m, 2H), 6.95 (s, 2H, NH₂).

Preparation of 1,3-Dimethyl-1H-Pyrazole-5-Carboxamide (Core B)

Pyrazole Ring Formation

A method adapted from CN110483400A (2019) utilizes propargyl alcohol derivatives and hydrazine hydrate:

  • Reagents : 3-Methylbut-2-yn-1-ol (1.0 eq), hydrazine hydrate (1.5 eq), N-bromosuccinimide (NBS, 1.1 eq).
  • Conditions : Reflux in 1,4-dioxane at 101°C for 3 hours.
  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (SiO₂, hexane/ethyl acetate 3:1).
  • Yield : 91%.

Carboxamide Functionalization

The pyrazole intermediate undergoes carboxylation and amidation:

  • Carboxylation :
    • React 1,3-dimethyl-1H-pyrazole with ClCOCO₂Et in THF at 0°C.
    • Yield : 70%.
  • Amidation :
    • Treat pyrazole-5-carbonyl chloride with NH₃ gas in dichloromethane.
    • Conditions : Stir at 25°C for 12 hours.
    • Yield : 82%.

Characterization of Core B :

  • Melting Point : 164°C.
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 3420 cm⁻¹ (N–H stretch).

Assembly of the Target Molecule

Stepwise Amide Coupling

Formation of N-(2-(Dimethylamino)ethyl)-1,3-Dimethyl-1H-Pyrazole-5-Carboxamide
  • Reagents : Core B (1.0 eq), 2-(dimethylamino)ethylamine (1.2 eq), HOBt (1.1 eq), EDC·HCl (1.1 eq).
  • Conditions : DMF, 0°C → 25°C, 24 hours.
  • Yield : 76% after purification (SiO₂, CH₂Cl₂/MeOH 9:1).
Secondary Amide Bond Formation with Benzo[d]thiazol-2-amine
  • Reagents : Intermediate from Step 4.1.1 (1.0 eq), Core A (1.0 eq), DIPEA (2.0 eq), T3P® (1.2 eq).
  • Conditions : Anhydrous THF, reflux at 65°C for 8 hours.
  • Yield : 68%.

Hydrochloride Salt Formation

Acid-Base Reaction

  • Procedure : Dissolve the free base in anhydrous ether, bubble HCl gas until pH ≈ 2.0.
  • Precipitation : Filter the solid, wash with cold ether, dry under vacuum.
  • Yield : 92%.

Characterization of Final Product :

  • Melting Point : 288.7°C (predicted).
  • ¹H NMR (500 MHz, D₂O) : δ 8.12 (s, 1H, pyrazole-H), 7.95–7.30 (m, 4H, benzothiazole-H), 3.72 (t, J = 6.5 Hz, 2H, CH₂N), 3.45 (s, 6H, N(CH₃)₂), 2.98 (s, 3H, pyrazole-CH₃).

Optimization and Challenges

Critical Parameters

  • Temperature Control : Exothermic amidation steps require slow reagent addition at 0°C.
  • Moisture Sensitivity : All coupling reactions conducted under N₂ atmosphere.

Byproduct Mitigation

  • Dimethylaminoethyl Over-Alkylation : Controlled by using 1.2 eq of amine and monitoring via TLC.
  • Pyrazole Tautomerism : Stabilized by methyl groups at N1 and C3 positions.

Analytical Data Comparison

Parameter Core A Core B Final Product
Melting Point (°C) 128–130 164 288.7 (predicted)
Molecular Weight (g/mol) 150.19 139.16 407.92
Yield (%) 85 82 68

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can occur at various sites, including the nitrogen atoms in the dimethylaminoethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiazole moiety linked to a dimethylaminoethyl group and a pyrazole ring, which contributes to its diverse biological activities. The presence of the carboxamide group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Evaluations on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) revealed that these compounds can inhibit cell proliferation effectively at concentrations as low as 1 μM. The mechanism involves the induction of apoptosis and cell cycle arrest.
Cell LineConcentration (μM)Effect
A4311Apoptosis induction
A4312Cell cycle arrest
A5494Inhibition of proliferation

Antimicrobial Properties

The compound has also shown potential antimicrobial effects against various pathogens. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatments.

Neuropharmacology

The dimethylamino group suggests potential interactions with neurotransmitter systems. Research indicates that similar compounds may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

Studies have indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzothiazole : The initial step involves the reaction of appropriate thioketones with ortho-phenylenediamine.
  • Acylation : The benzothiazole is then acylated using chloroacetyl chloride to introduce the carboxamide functionality.
  • Final Coupling : The final product is obtained through coupling reactions with dimethylaminopropylamine.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Evaluation

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated promising results in inhibiting tumor growth through apoptosis induction. Flow cytometry analyses confirmed significant reductions in cell viability at higher concentrations, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacological applications, researchers investigated the ability of benzothiazole derivatives to protect neuronal cells from oxidative stress-induced damage. The results indicated that these compounds could significantly reduce markers of oxidative stress, suggesting their potential utility in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on Benzothiazole and Pyrazole Moieties

The target compound differs from structurally related analogs in substituent positioning and functional groups. For example:

  • N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride () replaces the benzo[d]thiazole’s hydrogen with fluorine and substitutes the pyrazole’s 1,3-dimethyl groups with a single methyl group. Fluorination often enhances metabolic stability and binding affinity, while reduced pyrazole methylation could alter steric hindrance at the active site .
  • Nitazoxanide derivatives () feature a thiazole-benzamide scaffold instead of benzothiazole-pyrazole. The amide group in nitazoxanide analogs directly inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via hydrogen bonding, suggesting that the carboxamide in the target compound may similarly engage in key interactions .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Solubility Hydrogen Bonding
Target compound Benzothiazole-pyrazole Dimethylaminoethyl, 1,3-dimethyl High (hydrochloride salt) Amide, tertiary amine
Fluorinated analog () Benzothiazole-pyrazole 4-Fluoro, 1-methyl Moderate (free base) Amide, fluoroaromatic
Triazole-acetamide (9c, ) Benzimidazole-triazole 4-Bromophenylthiazole Low (crystalline solid) Triazole, acetamide
Nitazoxanide derivative () Thiazole-benzamide 5-Chloro, 2,4-difluorophenyl Low Amide, halogen interactions

The hydrochloride salt of the target compound likely outperforms free-base analogs (e.g., ) in aqueous solubility, critical for oral bioavailability. The dimethyl groups on the pyrazole may reduce oxidative metabolism compared to ’s triazole analogs, which possess metabolically labile heterocycles .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Dimethylaminoethyl group : Enhances solubility and biological interaction.
  • Pyrazole ring : Associated with various pharmacological effects.

Molecular Formula

C15H19N5O2SHClC_{15}H_{19}N_{5}O_{2}S\cdot HCl

Antimicrobial Activity

Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effectiveness against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer activity in various cell lines. Studies indicate that derivatives with similar structures can induce apoptosis in cancer cells, particularly through the activation of caspase pathways . The unique structural features of this compound enhance its binding affinity to cancer cell receptors.

The biological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Case Study 1: Antimicrobial Screening

A study screened various derivatives against clinical isolates of C. difficile and K. pneumoniae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus8
Compound BK. pneumoniae16
Compound CC. difficile4

Case Study 2: Anticancer Activity

In vitro studies on A549 lung cancer cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis showed an increase in early apoptotic cells, suggesting that the compound triggers apoptosis .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a benzo[d]thiazole ring, a pyrazole moiety, and a dimethylaminoethyl side chain. The benzo[d]thiazole contributes to π-π stacking interactions with biological targets, while the pyrazole core and dimethylaminoethyl group enhance solubility and receptor-binding potential. Structural analysis via NMR, IR, and mass spectrometry (e.g., verifying carbonyl and thiazole peaks) is critical for confirming purity and functional group integrity .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole ring via condensation of 2-aminothiophenol with a carbonyl source.
  • Step 2 : Introduction of the pyrazole moiety through cyclization of hydrazine derivatives.
  • Step 3 : Alkylation of the dimethylaminoethyl group under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions. Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., K₂CO₃) are optimized for yield and purity .

Q. Which spectroscopic methods are used to characterize this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole (C=N, ~1500–1600 cm⁻¹) stretches.
  • NMR : ¹H NMR confirms methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR verifies carboxamide and thiazole carbons.
  • Mass Spectrometry : Determines molecular weight (e.g., m/z 393.93 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield and purity?

  • Temperature : Higher temperatures (70–90°C) accelerate cyclization but risk decomposition.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for alkylation.
  • Catalyst Loading : Excess K₂CO₃ (1.2–1.5 equiv.) improves deprotonation efficiency. Computational tools (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

Q. How do structural modifications impact biological activity?

Substitutions on the thiazole or pyrazole rings alter target affinity. For example:

Modification SiteExample SubstituentObserved Effect
Thiazole C-6ChloroEnhanced antimicrobial activity
Pyrazole N-1Ethyl vs. MethylIncreased metabolic stability
Structure-activity relationship (SAR) studies via in vitro assays (e.g., MIC for antimicrobials) and molecular docking (e.g., binding to kinase active sites) validate these effects .

Q. How can contradictions in reported biological activity data be resolved?

Conflicting results (e.g., variable anticancer potency) may arise from assay conditions (e.g., cell line specificity) or compound purity. Methodological solutions include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
  • Purity Validation : HPLC (>95% purity) and elemental analysis (C, H, N within 0.4% of theoretical values).
  • Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

Q. What computational methods are used to predict molecular interactions?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., COX-2 for anti-inflammatory activity).
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories).
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Data Analysis & Reproducibility

Q. How can solubility limitations be addressed in pharmacological studies?

If solubility data is unavailable (as noted in some studies ), experimental approaches include:

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO).
  • Salt Formation : Hydrochloride salts improve aqueous solubility.
  • Nanosuspensions : Reduce particle size to <200 nm via wet milling .

Q. What strategies validate synthetic reproducibility across labs?

  • Detailed Protocols : Specify reaction times, solvent grades, and equipment (e.g., microwave vs. oil bath).
  • Intermediate Characterization : Share ¹H/¹³C NMR data for all intermediates.
  • Collaborative Trials : Multi-lab validation to identify critical variables (e.g., humidity sensitivity) .

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